molecular formula C12H17Cl2N3S B1519508 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride CAS No. 1171038-67-7

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride

Cat. No.: B1519508
CAS No.: 1171038-67-7
M. Wt: 306.3 g/mol
InChI Key: SANHMEMTMIYEFM-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a benzothiazole ring system attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride typically involves the reaction of 1,3-benzothiazole with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where 1,3-benzothiazole is treated with piperazine in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the context of treating neurological disorders and inflammation.

  • Industry: The compound's unique properties make it suitable for use in materials science and as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-(Piperazin-1-ylmethyl)phenyl]methanol: This compound shares the piperazine moiety but has a different aromatic ring system.

  • 2-(Piperazin-1-ylmethyl)quinoxaline hydrochloride: Another compound with a piperazine group, but with a quinoxaline ring instead of benzothiazole.

These compounds may have different biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-benzothiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15;;/h1-4,13H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHMEMTMIYEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3S2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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